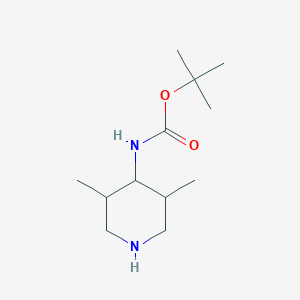

Tert-butyl N-(3,5-dimethylpiperidin-4-yl)carbamate

Description

Tert-butyl N-(3,5-dimethylpiperidin-4-yl)carbamate is a carbamate-protected piperidine derivative widely utilized as a key intermediate in pharmaceutical synthesis. Its structure features a piperidine ring substituted with methyl groups at the 3- and 5-positions, with a tert-butoxycarbonyl (Boc) group at the 4-position. This compound is particularly valuable in medicinal chemistry for its role in modulating pharmacokinetic properties, such as solubility and metabolic stability, in drug candidates targeting central nervous system (CNS) disorders or kinase inhibitors .

Properties

IUPAC Name |

tert-butyl N-(3,5-dimethylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-8-6-13-7-9(2)10(8)14-11(15)16-12(3,4)5/h8-10,13H,6-7H2,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMDYVTYDQVROM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(C1NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Catalyst : 10% Pd/C (0.1–0.2 equiv)

- Solvent : Methanol or ethanol

- Temperature : Room temperature

- Pressure : H₂ (1 atm)

- Yield : 72–88%

The reaction typically completes within 1–2 hours, with filtration and solvent evaporation yielding the crude product. Purification via recrystallization or flash chromatography enhances purity.

Nucleophilic Substitution with tert-Butyl Chloroformate

Direct carbamate formation via nucleophilic substitution is feasible with tert-butyl chloroformate. This method requires a pre-synthesized 3,5-dimethylpiperidin-4-amine, which reacts with tert-butyl chloroformate in the presence of a base.

Synthetic Protocol

- Base : Triethylamine (1.5–2.0 equiv)

- Solvent : Dichloromethane or tetrahydrofuran

- Temperature : 0°C to room temperature

- Reaction Time : 4–12 hours

For example, tert-butyl (4-methylpiperidin-4-yl)carbamate analogs are synthesized using this approach, with yields exceeding 70%. Steric hindrance from the 3,5-dimethyl groups may necessitate longer reaction times or elevated temperatures.

Reductive Amination for Piperidine Ring Formation

Constructing the piperidine ring with pre-installed methyl groups can streamline synthesis. Reductive amination of ketones or aldehydes with amines offers a pathway to 3,5-dimethylpiperidin-4-amine, which is subsequently protected with a tert-butyl carbamate group.

Key Steps

- Precursor : 3,5-Dimethyl-4-piperidone

- Ammonia Source : Ammonium acetate or aqueous NH₃

- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

- Boc Protection : tert-Butyl chloroformate

A similar protocol for tert-butyl (3-methylpiperidin-3-yl)carbamate uses sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) for reductive amination, achieving moderate yields.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each approach:

Purification and Characterization

Purification methods vary by synthetic route:

- Reverse-Phase Chromatography : Used for tert-butyl (3-methylpiperidin-3-yl)carbamate to achieve >95% purity.

- Acid-Base Extraction : Effective for removing unreacted amines or byproducts.

- Recrystallization : Ethanol/water mixtures yield crystalline products.

Characterization via $$ ^1 \text{H NMR} $$, $$ ^{13} \text{C NMR} $$, and LCMS is standard. For example, tert-butyl (3-methylpiperidin-3-yl)carbamate exhibits a singlet at δ 1.46 ppm for the tert-butyl group and a multiplet at δ 3.27 ppm for the piperidine protons.

Industrial-Scale Considerations

Continuous flow reactors enhance scalability for carbamate synthesis. A 2023 study on tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate demonstrated a 15% yield increase in flow systems compared to batch processes. Key parameters include:

- Residence Time : 10–30 minutes

- Temperature Control : ±2°C precision

- Catalyst Recycling : Pd/C reuse for up to 5 cycles

Emerging Methodologies

Recent advances in photoredox catalysis and enzymatic protection offer promising alternatives. For instance, lipase-mediated Boc protection of amines achieves enantioselectivity >90% in some cases, though this remains untested for 3,5-dimethylpiperidine derivatives.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3,5-dimethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl N-(3,5-dimethylpiperidin-4-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential pharmacological properties, including its use as a precursor in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-(3,5-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-(3,5-dimethylpiperidin-4-yl)carbamate with other Boc-protected piperidine and heterocyclic derivatives, focusing on structural features, synthetic routes, physicochemical properties, and applications.

Structural Analogues and Substitution Patterns

tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS 473839-06-4) Structure: Features a single methyl group at the cis-3-position of the piperidine ring. Applications: Used in the synthesis of protease inhibitors due to its conformational flexibility.

tert-Butyl N-(2-methylpiperidin-4-yl)carbamate (CAS 1281674-64-3)

- Structure : Methyl group at the 2-position instead of 3,5-dimethyl substitution.

- Key Difference : The 2-methyl group introduces axial chirality, impacting stereoselective interactions in enzyme active sites .

- Synthesis : Prepared via reductive amination followed by Boc protection, similar to methods in .

tert-Butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate (CAS 1461708-84-8)

- Structure : Incorporates a 3,5-dichlorobenzyl group at the piperidine nitrogen.

- Key Difference : The aromatic substituent enhances lipophilicity (clogP ~3.5 vs. ~2.8 for the target compound), favoring blood-brain barrier penetration .

Physicochemical Properties

*Calculated using ChemAxon software.

Research Findings and Challenges

- Stereochemical Complexity: The 3,5-dimethyl configuration in the target compound requires precise control during synthesis to avoid diastereomer formation, a challenge less pronounced in mono-substituted analogues .

- Thermal Stability : Boc-protected piperidines with electron-donating methyl groups (e.g., 3,5-dimethyl) exhibit higher thermal stability (decomposition >200°C) compared to halogenated derivatives (<150°C) .

Biological Activity

Tert-butyl N-(3,5-dimethylpiperidin-4-yl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Carbamates are known to exhibit a range of biological properties, including enzyme inhibition and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a piperidine ring with two methyl substitutions at positions 3 and 5. This structural configuration may influence its pharmacological properties, including potency and selectivity towards biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.34 g/mol |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions as an enzyme inhibitor and in neuroprotective roles.

Neuroprotective Effects

Research indicates that compounds similar to this compound can protect neuronal cells against amyloid beta (Aβ) toxicity. A study involving a related compound demonstrated a moderate protective effect in astrocytes against Aβ-induced cell death by reducing inflammatory markers such as TNF-α . This suggests that the compound may also exert neuroprotective effects through anti-inflammatory mechanisms.

Study 1: In Vitro Analysis

In vitro studies have shown that the compound can enhance cell viability in astrocytes exposed to Aβ 1-42. When treated with the compound alongside Aβ, astrocytes exhibited improved survival rates compared to those treated with Aβ alone. The protective mechanism was linked to the reduction of oxidative stress markers .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study on similar carbamate derivatives highlighted the importance of substituents on the piperidine ring for modulating biological activity. Variations in methyl substitution were found to significantly affect enzyme inhibition potency and selectivity . This suggests that optimizing the structure of this compound could enhance its therapeutic potential.

Q & A

Q. What are the critical steps in synthesizing Tert-butyl N-(3,5-dimethylpiperidin-4-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

- Step 1: Functionalization of the piperidine ring at the 4-position with a tert-butyl carbamate group.

- Step 2: Introduction of 3,5-dimethyl substituents via alkylation or reductive amination under inert conditions (e.g., nitrogen atmosphere).

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .

Optimization Strategies:

Q. Which analytical techniques are most reliable for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Prioritize H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H) and piperidine ring substituents .

- Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight (expected: ~256.34 g/mol) .

- HPLC: Assess purity (>98% for pharmacological studies) with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., log P) of this compound across studies?

Methodological Answer:

- Source Identification: Compare solvent systems (e.g., octanol/water vs. computational models) and purity levels (>99% reduces variability) .

- Reproducibility: Standardize protocols (e.g., shake-flask method for log P) across labs.

- Computational Validation: Use software like MarvinSketch or ACD/LogP to cross-validate experimental data .

Q. What computational strategies are recommended for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with CNS receptors (e.g., serotonin or dopamine transporters) .

- Molecular Dynamics (MD): Simulate ligand-receptor stability in explicit solvent (e.g., GROMACS) over 100-ns trajectories .

- QSAR Modeling: Corrogate substituent effects (e.g., dimethyl groups enhance lipophilicity) to predict activity .

Q. How can structural analogs of this compound be systematically designed to enhance pharmacological activity?

Methodological Answer: Design Principles:

- Substituent Modification: Replace methyl groups with electron-withdrawing groups (e.g., -CF) to modulate binding kinetics .

- Scaffold Hybridization: Integrate bicyclic or spirocyclic moieties to improve metabolic stability .

Structural Analogs Comparison:

| Compound Name | Key Modifications | Pharmacological Impact |

|---|---|---|

| Tert-butyl N-(3,5-dichlorophenyl)carbamate | Chlorine substituents | Enhanced receptor selectivity |

| Tert-butyl 4-(trifluoromethyl)piperidine-1-carboxylate | CF group | Improved metabolic stability |

Q. What experimental approaches are recommended to address low yields in the synthesis of this compound?

Methodological Answer:

- Catalyst Screening: Test Pd/C or Raney nickel for hydrogenation steps to optimize reduction efficiency .

- Solvent Optimization: Use DMF or THF for polar intermediates; switch to dichloromethane for non-polar steps .

- Byproduct Analysis: Employ LC-MS to identify and eliminate side products (e.g., over-alkylated derivatives) .

Q. How should researchers handle air- or moisture-sensitive intermediates during the synthesis of this compound?

Methodological Answer:

- Inert Atmosphere: Use gloveboxes or Schlenk lines for reactions involving organometallic reagents .

- Storage: Store intermediates under argon at -20°C in sealed vials with molecular sieves .

- Safety Protocols: Follow OSHA guidelines for handling reactive chlorides or amines .

Data-Driven Research Questions

Q. How can crystallographic data (e.g., from SHELX) improve the structural analysis of this compound?

Methodological Answer:

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies involving this compound?

Methodological Answer:

Q. How can researchers leverage fragment-based drug design (FBDD) to optimize this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.